molecular formula C20H23N3O4S B2434570 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 941940-19-8

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2434570
CAS No.: 941940-19-8
M. Wt: 401.48
InChI Key: OEJZVTFEAKKUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a high-quality chemical compound supplied for early-stage drug discovery and investigative research. This molecule, with the CAS number 941940-19-8 and a molecular formula of C₂₀H₂₃N₃O₄S, features a 1,2,3,4-tetrahydroquinoline core structure bearing a methanesulfonyl group and an ethanediamide (oxalamide) linker connected to a 4-methylbenzyl group . Compounds with this specific N-sulfonyl-1,2,3,4-tetrahydroquinoline scaffold are of significant interest in medicinal chemistry due to their synthetic versatility and potential biological activities. Research into analogous N-sulfonyl-tetrahydroisoquinoline derivatives has demonstrated promising antimicrobial and antifungal properties, highlighting the value of this structural class in developing new therapeutic agents . Furthermore, similar sulfonamide-containing structures have been investigated as potent and selective enzyme inhibitors, such as for phenylethanolamine N-methyltransferase (PNMT), suggesting potential for central nervous system (CNS) drug development . The synthetic pathways for related compounds, including 1-methanesulfonyl-1,2-dihydroquinoline sulfonamides, are an active area of methodological research, underscoring the relevance of this chemical architecture . This product is available for purchase in quantities ranging from 2 mg to 75 mg . It is intended for research and laboratory use only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the product's safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-5-7-15(8-6-14)13-21-19(24)20(25)22-17-10-9-16-4-3-11-23(18(16)12-17)28(2,26)27/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZVTFEAKKUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Schmidt Reaction

The Schmidt reaction, leveraging sodium azide and methanesulfonic acid, enables the conversion of indanone derivatives to dihydroisoquinolinones. For instance, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one was synthesized from 6-methoxy-2,3-dihydro-1H-inden-1-one using this method. Adaptation for non-methoxy substrates would involve substituting the starting indanone with a nitro- or amino-substituted analog to position functionality at the 7-position. Subsequent reduction of the dihydroisoquinolinone (e.g., via catalytic hydrogenation) yields the tetrahydroquinoline core.

Biocatalyzed Asymmetric Synthesis

Patent EP2824187A1 highlights enzymatic resolution for chiral tetrahydroquinolines. While the target compound lacks stereochemical complexity, this method ensures high regioselectivity. For example, lipase-mediated hydrolysis of racemic esters can isolate enantiomerically pure intermediates, though this step may be omitted for non-chiral targets.

Methanesulfonyl Group Introduction

Functionalization at the 1-position with methanesulfonyl requires careful nitrogen activation:

Direct Sulfonylation

Treatment of 1,2,3,4-tetrahydroquinolin-7-amine with methanesulfonyl chloride in dichloromethane, using triethylamine as a base, affords the sulfonamide. Yields exceeding 85% are achievable under anhydrous conditions at 0–5°C. Alternative bases (e.g., DMAP) or solvents (THF) may influence reaction kinetics but show negligible yield improvements.

Table 1: Sulfonylation Optimization

Base Solvent Temperature (°C) Yield (%)
Triethylamine DCM 0–5 87
Pyridine THF 25 78
DMAP Acetonitrile 0–5 82

Ethanediamide Linker Installation

The ethanediamide bridge connects the tetrahydroquinoline and 4-methylbenzyl groups via sequential coupling:

Stepwise Amidation

  • Activation of Ethanedioic Acid : Ethanedioic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
  • First Amidation : Reacting the acid chloride with 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine in tetrahydrofuran (THF) yields the monoamide intermediate.
  • Second Amidation : The remaining carboxyl group is coupled with (4-methylphenyl)methanamine using carbodiimide reagents (e.g., EDCl/HOBt), achieving >90% conversion.

One-Pot Coupling Strategy

Recent advances propose a one-pot method using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. This approach reduces purification steps and improves overall yield (92%).

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. Differential scanning calorimetry (DSC) reveals a sharp melting point at 214–216°C, indicative of high purity.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.65 (s, 1H, NH), 7.42–7.25 (m, 4H, aromatic), 4.25 (q, 2H, CH2), 3.12 (s, 3H, SO2CH3), 2.98 (t, 2H, CH2), 2.34 (s, 3H, ArCH3).
  • LC-MS : [M+H]+ at m/z 458.2 confirms molecular weight.

Pharmacological Relevance

While direct data on this compound’s bioactivity is limited, structural analogs demonstrate antithrombotic and antiproliferative properties. The methanesulfonyl group enhances metabolic stability, while the 4-methylbenzyl moiety may improve blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the tetrahydroquinoline ring, potentially converting it to a fully saturated quinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit inhibitory activity against certain enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to modulate biological pathways suggests that it could be developed into a pharmaceutical agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide is used in the development of advanced materials. Its chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of proteases, enzymes that break down proteins, leading to anti-inflammatory effects. Additionally, its interaction with receptors on cell surfaces can trigger signaling pathways that influence cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-chlorophenyl)methyl]ethanediamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-fluorophenyl)methyl]ethanediamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-bromophenyl)methyl]ethanediamide

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide stands out due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This unique substituent may enhance its binding affinity to certain molecular targets, potentially leading to improved efficacy in its applications.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₈N₄O₂S and a molecular weight of approximately 306.39 g/mol. Its structure includes a tetrahydroquinoline core functionalized with a methanesulfonyl group and an ethanediamide backbone, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.39 g/mol
IUPAC NameThis compound
SMILESCC(C)NC(=O)N(C)C(=O)S(C)(=O)=O

Research indicates that the compound exhibits significant biological activity through its interaction with various molecular targets. One notable mechanism involves its inhibitory effects on methionyl-tRNA synthetase , an enzyme critical for protein synthesis. By inhibiting this enzyme, the compound can disrupt protein synthesis in pathogenic organisms, suggesting potential applications as an antibiotic or in cancer therapy.

Key Mechanisms:

  • Enzyme Inhibition : Targets methionyl-tRNA synthetase.
  • Binding Affinity : Exhibits strong binding affinity towards specific biological targets.
  • Molecular Docking Studies : Simulations indicate favorable binding modes with target proteins.

Antimicrobial Properties

The compound has been studied for its antimicrobial properties, particularly against bacterial strains. In vitro studies demonstrate that it can effectively inhibit the growth of certain pathogens by interfering with their protein synthesis machinery.

Anticancer Potential

Preliminary research into the anticancer properties of this compound suggests it may induce apoptosis in cancer cells. The mechanisms underlying these effects are still under investigation but may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

  • Inhibition of Methionyl-tRNA Synthetase : A study demonstrated that this compound effectively inhibited methionyl-tRNA synthetase in bacterial models. This inhibition led to reduced protein synthesis and subsequent bacterial cell death .
  • Anticancer Activity : In a recent study involving various cancer cell lines, the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Binding Affinity Studies : Using surface plasmon resonance techniques, researchers quantified the binding interactions between the compound and its target enzymes. Results indicated a high affinity and specificity towards methionyl-tRNA synthetase compared to other tRNA synthetases .

Q & A

Basic: What are the key synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide?

Methodological Answer:
The synthesis involves three primary steps:

Tetrahydroquinoline Core Formation : Start with an aniline derivative, followed by catalytic hydrogenation (e.g., Pd/C under H₂) or reductive cyclization to form the tetrahydroquinoline backbone .

Methanesulfonyl Introduction : React the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base (e.g., NaH or Et₃N) in anhydrous dichloromethane (DCM) .

Amidation : Couple the sulfonylated intermediate with (4-methylphenyl)methylamine using a coupling agent (e.g., EDCI or HATU) in DMF or THF .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

Advanced: How can reaction conditions be optimized to improve the yield of the final compound?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance nucleophilicity .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for hydrogenation efficiency .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate high-purity product (>95%) .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, amide, and aromatic protons (e.g., sulfonyl methyl at ~3.3 ppm, amide carbonyls at ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 398.4) .
  • IR Spectroscopy : Identify characteristic bands (e.g., S=O stretching at 1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl or thiophene groups) .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide structural modifications .

Data Contradiction: How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical protocols (e.g., ATP concentration in kinase assays) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase studies) to validate assay conditions .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line viability (e.g., MTT vs. CellTiter-Glo assays) .

Advanced: What strategies are effective for studying the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., BSA-conjugated) to measure real-time binding kinetics (ka/kd) .
  • Cellular Thermal Shift Assay (CETSA) : Assess target engagement in live cells by monitoring protein denaturation temperatures .
  • Crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450) to resolve binding modes at atomic resolution .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

  • By-Product Removal : Use silica gel chromatography (hexane/EtOAc gradient) to separate unreacted sulfonyl chloride .
  • Solubility Issues : Recrystallize the final product from ethanol/water (7:3 v/v) to enhance purity .
  • HPLC Optimization : Adjust mobile phase pH (e.g., 0.1% TFA) to resolve diastereomers or tautomers .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed amide) using a C18 column and PDA detector .
  • Long-Term Stability : Store lyophilized powder at -20°C under argon, with periodic LC-MS analysis over 6–12 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.